

An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)aniline

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Compound of Interest

Compound Name: 4-(4-Ethylpiperazin-1-yl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **4-(4-Ethylpiperazin-1-yl)aniline**, a compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental molecular characteristics of **4-(4-Ethylpiperazin-1-yl)aniline** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Citations
Molecular Formula	C ₁₂ H ₁₉ N ₃	[1][2]
Molecular Weight	205.30 g/mol	[1][3]
IUPAC Name	4-(4-ethylpiperazin-1-yl)aniline	[1]
CAS Number	115619-01-7	[2][3]
Melting Point	76-78 °C	[3]

Experimental Protocols

A crucial aspect of working with any chemical compound is understanding its synthesis and methods for characterization. The following sections detail a common synthetic route and analytical techniques applicable to **4-(4-Ethylpiperazin-1-yl)aniline**.

A general and widely used method for the synthesis of **4-(4-Ethylpiperazin-1-yl)aniline** involves the reduction of a nitroaromatic precursor.^[4]

General Procedure:

- **Dissolution:** 1-ethyl-4-(4-nitrophenyl)piperazine (7.5 mmol) is dissolved in ethanol (50 mL).
- **Catalyst Addition:** 10% Palladium on carbon (Pd/C) catalyst (0.2 g) is added to the solution.
- **Reaction:** The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 9 hours.
- **Work-up:** Following the completion of the reaction, the catalyst is typically removed by filtration, and the solvent is evaporated under reduced pressure to yield the product.

A visual representation of this experimental workflow is provided in the diagram below.

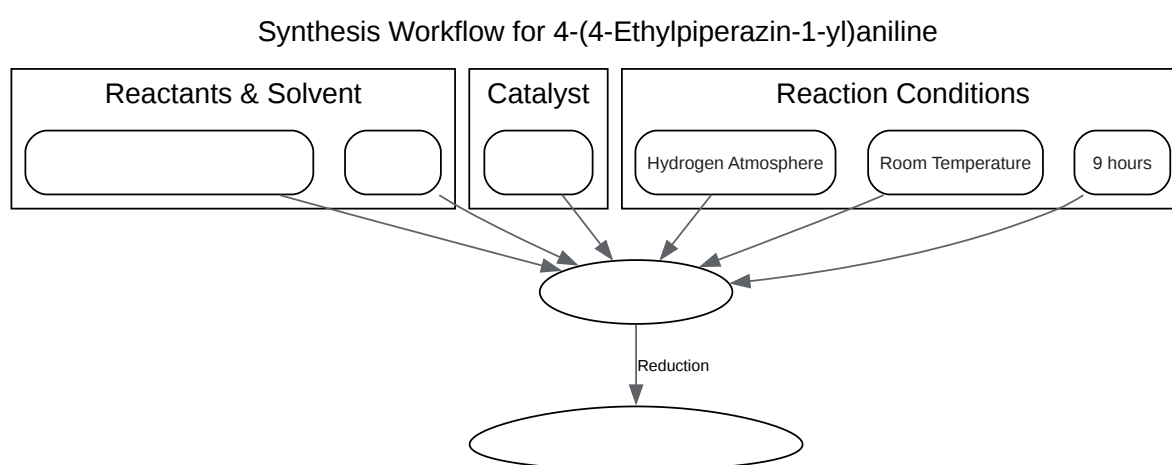
The characterization and purity assessment of **4-(4-Ethylpiperazin-1-yl)aniline** can be achieved through various analytical techniques. While specific protocols for this exact molecule are not readily available in the provided search results, standard methods for similar aniline and piperazine derivatives are applicable.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a common technique for assessing the purity of aniline derivatives.^[5] For piperazine-containing compounds that lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active derivative, allowing for detection at low levels using standard HPLC-UV instrumentation.^[6]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of the compound. While the specific spectral data for **4-(4-Ethylpiperazin-1-yl)aniline** is noted to be available in spectral databases, it was not directly provided in the search results.^[1]

- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Mandatory Visualizations

To aid in the understanding of the processes described, the following diagrams have been generated using the DOT language.



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Caption: Synthesis workflow for **4-(4-Ethylpiperazin-1-yl)aniline**.

Biological Context and Potential Applications

While no specific signaling pathways for **4-(4-Ethylpiperazin-1-yl)aniline** have been detailed, derivatives of closely related compounds, such as 4-(4-methylpiperazin-1-yl)aniline, have been investigated for their potential in cancer therapy through the stabilization of c-MYC G-quadruplex DNA.[7] Furthermore, other complex molecules incorporating a piperazine moiety have been synthesized and evaluated for their anti-tubercular activity.[8] These findings suggest that the **4-(4-ethylpiperazin-1-yl)aniline** scaffold may serve as a valuable building

block in the development of novel therapeutic agents. Further research is warranted to elucidate the specific biological targets and mechanisms of action for this compound.

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